7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound features a heptanoate backbone with an oxo group at the seventh position and an undec-10-enoyl amino ethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate typically involves multiple steps. One common method starts with the preparation of undec-10-enoyl chloride from undec-10-enoic acid. This intermediate is then reacted with 2-aminoethoxyethanol to form the undec-10-enoyl amino ethoxy intermediate. The final step involves the esterification of this intermediate with 7-oxoheptanoic acid under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of efficient catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The amino ethoxy side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate involves its interaction with specific molecular targets. The oxo group and the amino ethoxy side chain can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzymatic activity or cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Undec-10-enyl undec-10-enoate: Similar structure but lacks the oxo group and amino ethoxy side chain.
10-Oxoundecanyl 10-oxoundecanoate: Contains oxo groups but differs in the side chain structure.
Undec-10-enoyl chloride: Used as an intermediate in the synthesis of the target compound.
Uniqueness
7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate is unique due to its combination of an oxo group, an amino ethoxy side chain, and a heptanoate backbone. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from similar compounds .
Properties
CAS No. |
827611-95-0 |
---|---|
Molecular Formula |
C20H34NO5- |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-oxo-7-[2-(undec-10-enoylamino)ethoxy]heptanoate |
InChI |
InChI=1S/C20H35NO5/c1-2-3-4-5-6-7-8-10-13-18(22)21-16-17-26-20(25)15-12-9-11-14-19(23)24/h2H,1,3-17H2,(H,21,22)(H,23,24)/p-1 |
InChI Key |
FVPUBFRFSAJPMP-UHFFFAOYSA-M |
Canonical SMILES |
C=CCCCCCCCCC(=O)NCCOC(=O)CCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.